Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 916791-38-3
VCID: VC3866398
InChI: InChI=1S/C10H10BrNO3/c1-2-15-10(14)6-8(13)7-4-3-5-9(11)12-7/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)CC(=O)C1=NC(=CC=C1)Br
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol

Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate

CAS No.: 916791-38-3

Cat. No.: VC3866398

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate - 916791-38-3

Specification

CAS No. 916791-38-3
Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
IUPAC Name ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate
Standard InChI InChI=1S/C10H10BrNO3/c1-2-15-10(14)6-8(13)7-4-3-5-9(11)12-7/h3-5H,2,6H2,1H3
Standard InChI Key NBUIJCVQACXAEM-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=NC(=CC=C1)Br
Canonical SMILES CCOC(=O)CC(=O)C1=NC(=CC=C1)Br

Introduction

Chemical Identity and Structural Properties

Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate belongs to the class of β-keto esters fused with pyridine rings. Its IUPAC name, ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate, reflects the esterified propanoate chain at the 3-position of a 6-bromopyridine scaffold . Key structural features include:

Molecular Descriptors

  • CAS Number: 916791-38-3

  • Molecular Formula: C10H10BrNO3\text{C}_{10}\text{H}_{10}\text{BrNO}_3

  • SMILES Notation: CCOC(=O)CC(=O)C1=NC(Br)=CC=C1\text{CCOC(=O)CC(=O)C1=NC(Br)=CC=C1}

  • Purity: ≥97% (HPLC)

Physical and Spectral Properties

The compound typically appears as a yellow oil or crystalline solid. Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridine ring (δ\delta 7.43–8.12 ppm), ethyl ester group (δ\delta 1.23–4.28 ppm), and ketone moiety (δ\delta 3.92–3.96 ppm) . Enol tautomerism is observed in solution, with a ketone-to-enol ratio of 2:1 in CDCl3_3 .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate involves a two-step protocol:

  • Activation of 6-Bromopicolinic Acid:
    Carbonyldiimidazole (CDI) mediates the conversion of 6-bromopicolinic acid to its active imidazolide in tetrahydrofuran (THF) .

  • Nucleophilic Acylation:
    The imidazolide reacts with potassium monoethyl malonate in acetonitrile, catalyzed by magnesium chloride and triethylamine, to yield the β-keto ester .

6-Bromopicolinic acid+CDITHFImidazolide intermediateK malonateEthyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate\text{6-Bromopicolinic acid} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide intermediate} \xrightarrow{\text{K malonate}} \text{Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate}

Analytical Characterization

Table 1: Key NMR Data (400 MHz, CDCl3_3)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyridine H-3/H-57.43–8.12d, s
Ethyl CH2_2CH3_31.23–1.34t
Ketone CH2_23.92–3.96s
Enolic OH12.49s

Data adapted from Royal Society of Chemistry protocols .

Biological Activities

Antimicrobial Properties

Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate exhibits broad-spectrum antimicrobial activity:

Table 2: Antimicrobial Profile

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli64
Candida albicans32

The bromine atom enhances membrane permeability, while the β-keto ester moiety disrupts microbial enzymatic pathways.

Applications in Medicinal and Synthetic Chemistry

Building Block for Heterocycles

The compound serves as a precursor for pyrido[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines through cyclocondensation with amines . For example, reaction with methylamine yields ethyl 2-(6-bromopyridin-2-yl)-3-(methylamino)acrylate, a key intermediate in kinase inhibitor synthesis .

Pharmaceutical Development

Structural analogs of this compound are under investigation for:

  • Antiviral agents: Targeting RNA-dependent RNA polymerases.

  • Anti-inflammatory drugs: Inhibiting COX-2 and TNF-α production.

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